4-Amino-2-methylquinazoline-8-carboxylic acid 4-Amino-2-methylquinazoline-8-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1268520-96-2
VCID: VC0059608
InChI: InChI=1S/C10H9N3O2/c1-5-12-8-6(9(11)13-5)3-2-4-7(8)10(14)15/h2-4H,1H3,(H,14,15)(H2,11,12,13)
SMILES: CC1=NC2=C(C=CC=C2C(=O)O)C(=N1)N
Molecular Formula: C10H9N3O2
Molecular Weight: 203.201

4-Amino-2-methylquinazoline-8-carboxylic acid

CAS No.: 1268520-96-2

Cat. No.: VC0059608

Molecular Formula: C10H9N3O2

Molecular Weight: 203.201

* For research use only. Not for human or veterinary use.

4-Amino-2-methylquinazoline-8-carboxylic acid - 1268520-96-2

Specification

CAS No. 1268520-96-2
Molecular Formula C10H9N3O2
Molecular Weight 203.201
IUPAC Name 4-amino-2-methylquinazoline-8-carboxylic acid
Standard InChI InChI=1S/C10H9N3O2/c1-5-12-8-6(9(11)13-5)3-2-4-7(8)10(14)15/h2-4H,1H3,(H,14,15)(H2,11,12,13)
Standard InChI Key BGNGPPPYZBYQQU-UHFFFAOYSA-N
SMILES CC1=NC2=C(C=CC=C2C(=O)O)C(=N1)N

Introduction

Chemical Structure and Identification

4-Amino-2-methylquinazoline-8-carboxylic acid features a quinazoline core structure consisting of a fused benzene and pyrimidine ring system. The compound contains three key functional groups: an amino group (-NH2) at position 4, a methyl group (-CH3) at position 2, and a carboxylic acid group (-COOH) at position 8 of the quinazoline ring . These structural elements contribute to its chemical reactivity and potential biological properties.

Identification Data

ParameterValue
CAS Number1268520-96-2
Molecular FormulaC10H9N3O2
Molecular Weight203.20 g/mol
InChIInChI=1S/C10H9N3O2/c1-5-12-8-6(9(11)13-5)3-2-4-7(8)10(14)15/h2-4H,1H3,(H,14,15)(H2,11,12,13)
InChI KeyBGNGPPPYZBYQQU-UHFFFAOYSA-N
SMILESCC1=NC2=C(C=CC=C2C(=O)O)C(=N1)N

The compound is also known by several synonyms including 4-Amino-2-methyl-8-quinazolinecarboxylic acid and 8-Quinazolinecarboxylic acid, 4-amino-2-methyl- . These alternative names follow the systematic naming conventions based on the position of functional groups on the quinazoline core structure.

Physical and Chemical Properties

4-Amino-2-methylquinazoline-8-carboxylic acid exhibits characteristic physical and chemical properties that influence its behavior in various environments and reactions. The presence of both basic (amino) and acidic (carboxylic acid) functional groups contributes to its amphoteric nature.

Solubility and Reactivity

The compound typically demonstrates moderate to high solubility in polar solvents, primarily due to the presence of the carboxylic acid group and the amino group, both of which can form hydrogen bonds with solvent molecules . The carboxylic acid functionality makes it capable of participating in acid-base reactions, while the amino group can act as a nucleophile in various chemical transformations.

Chemical Reactivity

The compound can participate in various chemical reactions, including:

  • Nucleophilic substitution reactions (via the amino group)

  • Acid-base reactions (via the carboxylic acid group)

  • Coupling reactions for the formation of amides, esters, and other derivatives

  • Coordination with metal ions through the nitrogen atoms and carboxylate group

These reactive properties make it valuable as a building block in organic synthesis and medicinal chemistry applications.

Synthesis Methods

Although the search results don't provide a direct synthesis method for 4-Amino-2-methylquinazoline-8-carboxylic acid, patent CN104447547B describes a synthetic approach for a related compound, 4-aminoisoquinoline-8-methyl formate . This approach could potentially be adapted for the synthesis of 4-Amino-2-methylquinazoline-8-carboxylic acid with appropriate modifications.

The synthesis of related quinazoline derivatives typically involves:

  • Starting with a suitable ortho-substituted benzoic acid derivative

  • Formation of the quinazoline ring system through cyclization reactions

  • Introduction of functional groups at the desired positions

  • Functional group transformations to obtain the final product

The synthetic methods for these types of compounds often require careful control of reaction conditions to achieve selectivity and high yields.

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

The GHS pictogram associated with this compound is the exclamation mark, indicating acute toxicity (Category 4), skin irritation, eye irritation, and specific target organ toxicity (single exposure) .

Precautionary StatementDescription
P261Avoid breathing dust/fume/gas/mist/vapors/spray
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
P264Wash thoroughly after handling
P271Use only outdoors or in a well-ventilated area
P280Wear protective gloves/protective clothing/eye protection/face protection

Spectroscopic Properties

Although the search results don't provide specific spectroscopic data for 4-Amino-2-methylquinazoline-8-carboxylic acid, compounds with similar structures typically exhibit characteristic spectral features:

  • In NMR spectroscopy, the methyl protons would appear as a singlet at approximately 2-3 ppm, while the aromatic protons would show in the 7-8 ppm range

  • The carboxylic acid proton would appear as a broad singlet at 10-13 ppm

  • The amino protons would typically appear as a broad singlet at 5-7 ppm, although this can vary significantly depending on solvent and concentration

These spectroscopic properties are useful for identification and purity assessment of the compound in laboratory settings.

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